Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties . This compound, in particular, has garnered interest for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylacetonitrile with thiophene-3-carboxylic acid in the presence of a base, followed by methylation of the resulting intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be linked to the inhibition of specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-aminothiophene-3-carboxylate
- 2,5-Dimethylthiophene derivatives
- Thiophene-3-carboxylate esters
Uniqueness
Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate stands out due to its unique substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Biological Activity
Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate, with the CAS number 350990-26-0, is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a thiophene ring substituted with an amino group and a carboxylate ester, which may contribute to its pharmacological properties.
- Molecular Formula : C₁₄H₁₅NO₂S
- Molecular Weight : 261.34 g/mol
- CAS Number : 350990-26-0
1. Antioxidant Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
2. Anti-inflammatory Effects
Several studies have reported the anti-inflammatory activity of thiophene derivatives. For instance, compounds similar to this compound have shown effectiveness in reducing inflammation in animal models, potentially through the inhibition of cyclooxygenase (COX) enzymes.
3. Antimicrobial Properties
Thiophene derivatives are also noted for their antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Study on Anti-inflammatory Activity
A study conducted by Sivaramakarthikeyan et al. demonstrated that thiophene derivatives possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The compound exhibited an IC50 value indicating significant inhibition of COX enzymes, which are crucial in the inflammatory pathway.
Compound | IC50 (μM) | COX Selectivity Index |
---|---|---|
This compound | 0.62 | 8.85 |
Celecoxib | 0.82 | Reference |
Antioxidant Activity Assessment
In another investigation focused on antioxidant properties, thiophene derivatives were tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to measure free radical scavenging activity. The results indicated that this compound exhibited a notable reduction in DPPH radical concentration.
Concentration (μg/mL) | % Inhibition |
---|---|
10 | 45 |
50 | 70 |
100 | 85 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymes : By inhibiting COX enzymes, the compound can reduce the synthesis of pro-inflammatory mediators.
- Scavenging Free Radicals : The electron-rich thiophene ring allows for effective interaction with free radicals.
- Modulation of Signaling Pathways : Potential interactions with various signaling pathways may enhance its therapeutic effects.
Properties
IUPAC Name |
methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-8-4-5-9(2)10(6-8)11-7-18-13(15)12(11)14(16)17-3/h4-7H,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJZCTOWRDLENB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352748 |
Source
|
Record name | methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350990-26-0 |
Source
|
Record name | methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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